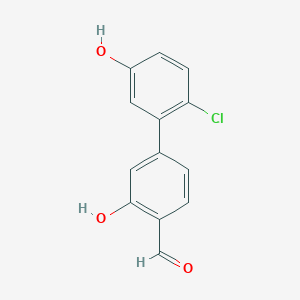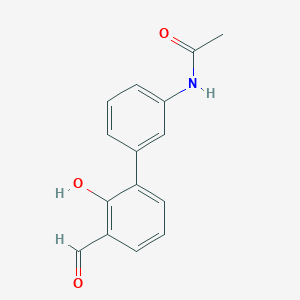
4-(3-Acetylaminophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetylaminophenyl)-2-formylphenol, 95% (also known as 4-APF-95) is a synthetic organic compound used in scientific research. It is a member of the phenol family and is commonly used as a reagent in laboratory experiments due to its stability, low cost, and chemical reactivity. 4-APF-95 is a colorless solid that is soluble in organic solvents and has a melting point of 108-110°C.
作用機序
4-APF-95 is an organohalide compound with a high reactivity towards nucleophiles. This reactivity is due to the presence of the electron-withdrawing formyl group, which increases the electrophilicity of the phenolic ring. As a result, 4-APF-95 is able to undergo a variety of reactions, such as nucleophilic substitution, nucleophilic addition, and electrophilic substitution.
Biochemical and Physiological Effects
4-APF-95 has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
実験室実験の利点と制限
4-APF-95 has several advantages for laboratory experiments. It is a stable compound with a low cost and is easily obtainable. Additionally, it is soluble in organic solvents, which makes it easy to use in a variety of experiments. However, there are some limitations to using 4-APF-95. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, it can be toxic if handled improperly.
将来の方向性
Given the potential biochemical and physiological effects of 4-APF-95, there are numerous future directions for research. One potential direction is to explore the effects of 4-APF-95 on the synthesis of other compounds, such as pharmaceuticals and polymers. Additionally, further research could be conducted to investigate the effects of 4-APF-95 on neurotransmitter levels in the brain. Additionally, further research could be conducted to investigate the potential use of 4-APF-95 as a therapeutic agent. Finally, further research could be conducted to investigate the potential toxicity of 4-APF-95.
合成法
4-APF-95 can be synthesized in two different ways. The first method involves the reaction of 3-aminophenol with acetic anhydride in the presence of phosphoric acid. This reaction yields 4-APF-95 as the primary product and some other byproducts. The second method involves the reaction of 4-aminoacetophenone with formaldehyde in the presence of a base such as potassium carbonate. This reaction yields 4-APF-95 as the primary product and some other byproducts.
科学的研究の応用
4-APF-95 is widely used as a reagent in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and pigments. It is also used in the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters. Additionally, it is used in the synthesis of various metal complexes, such as cobalt complexes, nickel complexes, and palladium complexes.
特性
IUPAC Name |
N-[3-(3-formyl-4-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-14-4-2-3-11(8-14)12-5-6-15(19)13(7-12)9-17/h2-9,19H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUWZPGEELTTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685220 |
Source


|
| Record name | N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylaminophenyl)-2-formylphenol | |
CAS RN |
1111121-10-8 |
Source


|
| Record name | N-(3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)


![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)

